3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline
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Overview
Description
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a quinoline moiety fused with a dihydroisoquinoline ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position . Another method involves the Ritter reaction of 3-quinolinecarbonitrile with 2-methyl-1-phenylpropan-2-ol, followed by Bischler-Napieralski cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The mild reaction conditions and high yields make these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can be used to modify the quinoline moiety.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroisoquinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit aldo-keto reductase AKR1C3, a target of interest in cancer research . The binding of the compound to the enzyme’s active site disrupts its function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinofumelin: A fungicide with a similar quinoline-dihydroisoquinoline structure.
3,4-Dihydroisoquinolin-1-yl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern and the combination of quinoline and dihydroisoquinoline moieties
Properties
CAS No. |
919786-32-6 |
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Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-(4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C19H16N2/c1-13-11-21-19(17-8-4-3-7-16(13)17)15-10-14-6-2-5-9-18(14)20-12-15/h2-10,12-13H,11H2,1H3 |
InChI Key |
PVNWJBUPCHDTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(C2=CC=CC=C12)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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